molecular formula C14H20ClN3O B12218271 N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12218271
M. Wt: 281.78 g/mol
InChI Key: FMEWMCFWAMEDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a propyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

    Addition of the propyl group: The final step includes the alkylation of the pyrazole ring with a propyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial settings.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12;/h4-8,10H,3,9,11H2,1-2H3,(H,15,16);1H

InChI Key

FMEWMCFWAMEDIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.